molecular formula C13H19NO B8089704 ((2R,4R)-1-benzyl-4-methylpyrrolidin-2-yl)methanol

((2R,4R)-1-benzyl-4-methylpyrrolidin-2-yl)methanol

Cat. No. B8089704
M. Wt: 205.30 g/mol
InChI Key: BYFBLBLWIKQDCW-DGCLKSJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((2R,4R)-1-benzyl-4-methylpyrrolidin-2-yl)methanol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Complex Molecules : The synthesis of similar compounds, like (4S-Phenylpyrrolidin-2R-yl)methanol, involves the double reduction of cyclic sulfonamide precursors, indicating its utility in complex molecular construction (Evans, 2007).

  • Enantioselective Catalysis : Compounds like (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl) methanol have shown high enantiotopic group- and face-selectivity in catalytic reactions, implying the potential of ((2R,4R)-1-benzyl-4-methylpyrrolidin-2-yl)methanol in asymmetric synthesis (Takemoto et al., 1996).

  • Chiral Catalyst Design : Diphenyl(1-methylpyrrolidin-2-yl)methanol, a compound similar to this compound, has been used as a chiral catalyst in organic synthesis, indicating potential applications in asymmetric autocatalysis and enantioselective additions (Soai & Shibata, 1997).

  • Asymmetric Synthesis in Metal Complexes : In studies involving the asymmetric synthesis of (diene)Fe(CO)3 complexes, compounds structurally related to this compound have demonstrated high selectivity and efficiency in reactions (Takemoto et al., 1998).

  • Novel Chiral Ligands : Compounds like [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol show the potential for novel chiral ligands in catalysis, implying potential applications for this compound in similar contexts (Alvarez-Ibarra et al., 2010).

  • Synthesis of Pharmaceuticals : The compound has been involved in the synthesis of pharmaceutical agents like venlafaxine and imipramine, indicating its relevance in drug development (Sarki et al., 2021).

  • Polymer Science : Similar compounds have been used in the synthesis of optically active polymers, suggesting potential applications in materials science (Okamoto et al., 1991).

  • Selective COX-2 Inhibitor Synthesis : In medicinal chemistry, related compounds have been designed and synthesized as selective COX-2 inhibitors, indicating potential therapeutic applications (Tabatabai et al., 2012).

  • Molecular Aggregation Studies : The compound may also find applications in the study of molecular aggregation processes in organic solvents, as demonstrated by related research (Matwijczuk et al., 2016).

properties

IUPAC Name

[(2R,4R)-1-benzyl-4-methylpyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-7-13(10-15)14(8-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFBLBLWIKQDCW-DGCLKSJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](N(C1)CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((2R,4R)-1-benzyl-4-methylpyrrolidin-2-yl)methanol
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